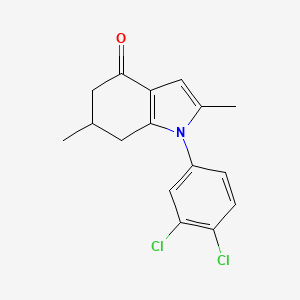

1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

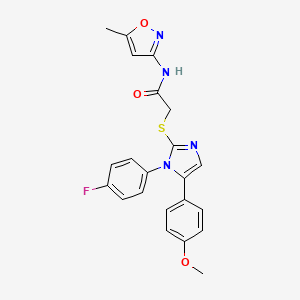

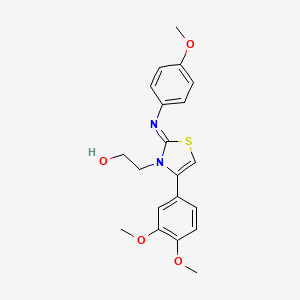

The compound “1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one” is a derivative of indole, which is a heterocyclic compound. The presence of dichlorophenyl and dimethyl groups suggests that it might have unique chemical properties .

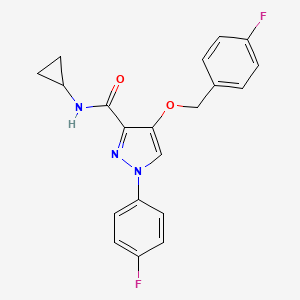

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused benzene and pyrrole ring. The 3,4-dichlorophenyl group would be attached to the indole ring at the 1-position, and the 2,6-positions of the indole ring would be substituted with methyl groups .Chemical Reactions Analysis

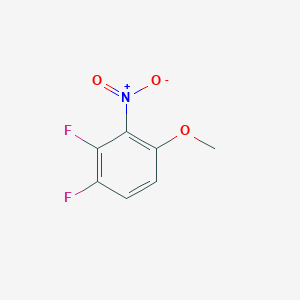

The reactivity of this compound would be influenced by the electron-rich indole ring and the electron-withdrawing dichlorophenyl group. The presence of the methyl groups might also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group might increase its lipophilicity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Crystal Structures and Molecular Interactions

- Crystal Structures of Isomeric Compounds : A study detailed the crystal structures of three isomeric compounds related to the target molecule, emphasizing the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their supramolecular arrangements. These structures are generated through combinations of C–H⋯X, C–X⋯π, and π⋯π interactions, providing insights into molecular interactions and stability (de Souza et al., 2015).

Synthesis and Reactivity

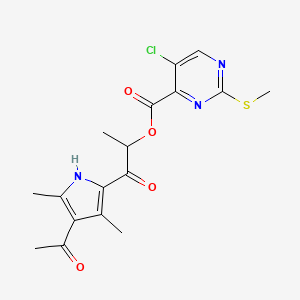

- Synthesis of Dihydropyridine Derivatives : Research on the synthesis of 1,4-dihydropyridine derivatives, including molecules structurally similar to the target compound, showcased their utility as scaffolds in organic synthesis. These compounds can act as hydrogen transfer reagents, emulating NAD(P)H reducing agents, highlighting their potential in medicinal chemistry and synthetic applications (Borgarelli et al., 2022).

Nonlinear Optical Properties

- Nonlinear Optical Behavior : A study synthesized novel oxazolone derivatives with structural similarities to the target molecule, to investigate their third-order nonlinear optical properties. These compounds exhibited excellent optical limiting behavior at 532 nm, with strong electron donor substituents enhancing this effect. This research indicates potential applications in developing materials for optical limiting and photonic devices (Murthy et al., 2013).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound “1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one” is structurally similar to DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a well-known inhibitor of photosynthesis . DCMU primarily targets the Q_B plastoquinone binding site of photosystem II , which plays a crucial role in the photosynthetic electron transport chain .

Mode of Action

DCMU, and by extension, our compound, inhibits photosynthesis by blocking the electron flow from photosystem II to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The inhibition of the electron flow affects the photosynthetic electron transport chain, a key biochemical pathway in photosynthesis. This disruption prevents the production of ATP and NADPH, two essential molecules for the Calvin cycle, which is responsible for converting carbon dioxide into glucose .

Result of Action

The primary result of the compound’s action is the inhibition of photosynthesis, leading to a decrease in the plant’s ability to produce glucose and other organic compounds. This can lead to stunted growth or even death of the plant or algae .

Action Environment

Environmental factors such as light intensity, temperature, and pH can influence the compound’s action, efficacy, and stability. For instance, the effectiveness of photosynthesis inhibitors like DCMU can be influenced by light intensity, as photosynthesis is a light-dependent process . Additionally, the compound’s stability could be affected by environmental conditions such as temperature and pH.

Análisis Bioquímico

Biochemical Properties

Based on its structural similarity to other dichlorophenyl compounds, it may interact with various enzymes, proteins, and other biomolecules The nature of these interactions could be influenced by the compound’s dichlorophenyl and dimethyl groups, which may form bonds with specific amino acid residues in proteins or enzymes

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism For instance, the compound could potentially influence the activity of certain enzymes, leading to changes in cellular metabolic processes

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies would need to be conducted to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies would need to be conducted to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Studies would need to be conducted to determine any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Studies would need to be conducted to determine any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO/c1-9-5-15-12(16(20)6-9)7-10(2)19(15)11-3-4-13(17)14(18)8-11/h3-4,7-9H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAJPCNHNXZJFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)Cl)C)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2803953.png)

![2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2803956.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2803957.png)

![6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2803959.png)

![2-[(4-Aminophenyl)formamido]acetamide](/img/structure/B2803962.png)

![2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803971.png)